N,N-bisBoc 2-Chlorosulfonylethylamine
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Overview
Description
N,N-bisBoc 2-Chlorosulfonylethylamine is a chemical compound with the molecular formula C₁₂H₂₂ClNO₆S and a molecular weight of 343.82 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a chlorosulfonyl group and two tert-butoxycarbonyl (Boc) protecting groups.
Preparation Methods
The synthesis of N,N-bisBoc 2-Chlorosulfonylethylamine typically involves the reaction of 2-chlorosulfonylethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-bisBoc 2-Chlorosulfonylethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-bisBoc 2-Chlorosulfonylethylamine is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the modification of biomolecules for proteomics research.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bisBoc 2-Chlorosulfonylethylamine involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The chlorosulfonyl group can also participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar compounds to N,N-bisBoc 2-Chlorosulfonylethylamine include:
N,N-bisBoc 2-Chlorosulfonylmethylamine: Similar structure but with a methyl group instead of an ethyl group.
N,N-bisBoc 2-Chlorosulfonylpropylamine: Similar structure but with a propyl group instead of an ethyl group.
This compound is unique due to its specific combination of protecting groups and the chlorosulfonyl functional group, which provides distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKHVHIDCQEYHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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